(E)-ethyl 3-carbamoyl-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
(E)-ethyl 3-carbamoyl-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.49. The purity is usually 95%.
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Biological Activity
(E)-ethyl 3-carbamoyl-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential pharmacological applications. Its unique structural features suggest a variety of biological activities, particularly in antimicrobial and anticancer domains. This article will explore its biological activity through various studies and data.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key structural features include:
- Acrylamide moiety : Known for its reactivity and biological interactions.
- Thiophene ring : Contributes to the compound's aromatic characteristics and potential bioactivity.
- Thieno[2,3-c]pyridine structure : Enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The presence of the thiophene ring is particularly notable for enhancing these effects. Studies have shown that derivatives of acrylamide can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Thiophene Derivative A | Thiophene ring | Antimicrobial |
Acrylamide B | Acrylamide group | Antibacterial |
Pyridine C | Pyridine ring | Antifungal |
Anticancer Properties
Acrylamide derivatives have been recognized for their anticancer potential. In vitro studies suggest that this compound may induce cytotoxic effects in various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related acrylamide compounds on human cancer cell lines, it was observed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of compounds containing acrylamide structures. These compounds may mitigate oxidative stress and inflammation associated with neurotoxicity.
Table 2: Neuroprotective Effects of Acrylamide Derivatives
Compound Name | Mechanism of Action | Observed Effects |
---|---|---|
Compound X | Antioxidant | Reduced oxidative stress |
Compound Y | Anti-inflammatory | Improved neuronal health |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Interactions with key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential modulation of nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission.
- Oxidative Stress Reduction : Compounds may enhance glutathione levels, promoting detoxification processes.
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-2-25-18(24)21-8-7-12-13(10-21)27-17(15(12)16(19)23)20-14(22)6-5-11-4-3-9-26-11/h3-6,9H,2,7-8,10H2,1H3,(H2,19,23)(H,20,22)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMSNIRTYQMMSC-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.